L 744832

Descripción general

Descripción

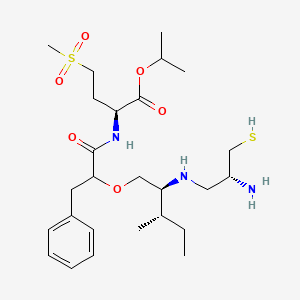

Propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L 744832 involves several steps, each requiring precise reaction conditions

Core Structure Formation: The initial step involves the formation of the core structure through a series of condensation reactions. This step requires the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Functional Group Introduction: Subsequent steps involve the introduction of amino, sulfanyl, and other functional groups. These steps often require the use of protecting groups to prevent unwanted side reactions.

Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule. This step typically requires the use of coupling reagents and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This requires the optimization of reaction conditions, the use of large-scale reactors, and the implementation of purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Aplicaciones Científicas De Investigación

Pancreatic Cancer

Pancreatic ductal adenocarcinoma is notoriously resistant to conventional therapies, primarily due to the high prevalence of K-Ras mutations. Research has demonstrated that L-744832 effectively inhibits the growth of several pancreatic cancer cell lines:

| Cell Line | IC50 L-744832 (µM) | Apoptotic Index (%) DMSO | Apoptotic Index (%) L-744832 |

|---|---|---|---|

| Aspc-1 | 14.3 | 2.4 ± 1.2 | 23.2 ± 2.7 |

| Bxpc-3 | 12.3 | 2.2 ± 1.1 | 17.1 ± 1.2 |

| Capan-2 | 2.1 | 3.4 ± 0.8 | 31.6 ± 3.0 |

| Cfpac-1 | >50 | 3.1 ± 1.3 | 14.5 ± 1.4 |

| Panc-1 | 1.3 | 2.7 ± 1.0 | 50.3 ± 9.5 |

The data indicates that L-744832 induces significant apoptosis, especially in sensitive cell lines like Panc-1 and Capan-2, with a marked increase in TUNEL-positive cells following treatment .

Enhancement of Radiosensitivity

L-744832 has also been shown to enhance the sensitivity of K-Ras mutant pancreatic cancer cells to radiation therapy by restoring the expression of TGF-beta type II receptors through the inhibition of DNA methyltransferase (DNMT) levels . This mechanism suggests a novel approach to improve therapeutic outcomes in patients with resistant tumors by combining FTIs with radiotherapy.

Case Study: Efficacy in Combination Therapies

In a study examining the synergistic effects of L-744832 with cytarabine in leukemic cells, it was found that pre-treatment with L-744832 significantly reduced active Ras levels, thereby enhancing the cytotoxic effects of cytarabine . This highlights the potential for L-744832 not only as a standalone treatment but also as an adjunct therapy that could improve the efficacy of existing chemotherapeutic agents.

Mecanismo De Acción

The mechanism of action of L 744832 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

Propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate: This compound is similar in structure but may have different functional groups or stereochemistry.

Propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate: Another similar compound with slight variations in the side chains or functional groups.

Uniqueness

The uniqueness of L 744832 lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

L-744832 is a farnesyl transferase inhibitor (FTI) that has garnered attention for its potential therapeutic applications in various cancers, particularly those characterized by K-Ras mutations. This article presents a detailed overview of the biological activity of L-744832, including its mechanisms of action, effects on cancer cell lines, and implications for clinical use.

L-744832 inhibits the enzyme farnesyl transferase, which is crucial for the post-translational modification of proteins, including members of the Ras family. By preventing the farnesylation of Ras proteins, L-744832 disrupts their localization to the cell membrane, thereby inhibiting their signaling pathways that promote cell growth and survival. This mechanism is particularly relevant in cancers where Ras mutations drive malignancy.

Inhibition of Anchorage-Dependent Growth

Research has demonstrated that L-744832 effectively inhibits the growth of various pancreatic cancer cell lines. A study involving five human pancreatic ductal adenocarcinoma cell lines reported varying sensitivities to L-744832, with IC50 values indicating significant growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| Panc-1 | 1.3 |

| Capan-2 | 2.1 |

| Bxpc-3 | Moderate |

| Cfpac-1 | >50 |

The most sensitive lines (Panc-1 and Capan-2) exhibited pronounced growth inhibition, correlating with an accumulation of cells with tetraploid DNA content and increased cyclin B1/cdc2 kinase activity, indicating G2/M phase cell cycle arrest .

Induction of Apoptosis

In addition to inhibiting growth, L-744832 induces apoptosis in sensitive cancer cell lines. Morphological changes and internucleosomal DNA fragmentation were observed, confirming apoptotic processes. The treatment also enhanced the cytotoxic effects of ionizing radiation, suggesting a potential role in combination therapies .

Case Studies and Research Findings

Case Study: Combination with Cytarabine

A study explored the effects of combining L-744832 with cytarabine in acute myeloid leukemia (AML) cells. Pre-treatment with L-744832 sensitized cells to cytarabine, indicating that farnesylation inhibition plays a critical role in enhancing chemosensitivity .

Study on TGF-beta Signaling

Another investigation revealed that L-744832 could restore TGF-beta type II receptor expression in K-Ras mutant pancreatic cancer cells. This restoration was linked to decreased DNMT1 levels and subsequent induction of TGF-beta signaling pathways, highlighting a novel mechanism through which L-744832 enhances radiation sensitivity .

Clinical Implications

The diverse mechanisms through which L-744832 exerts its effects suggest its potential as a therapeutic agent in various malignancies. Its ability to inhibit growth across different cancer types, coupled with its role in enhancing the efficacy of other treatments, positions it as a promising candidate for further clinical evaluation.

Propiedades

IUPAC Name |

propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45N3O6S2/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30)/t19-,21+,22-,23+,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOKBMWPBDRDGN-SIPQYZPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](COC(CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936228 | |

| Record name | 2-({2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl}oxy)-N-{4-(methanesulfonyl)-1-oxo-1-[(propan-2-yl)oxy]butan-2-yl}-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160141-09-3 | |

| Record name | L 744832 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160141093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl}oxy)-N-{4-(methanesulfonyl)-1-oxo-1-[(propan-2-yl)oxy]butan-2-yl}-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.